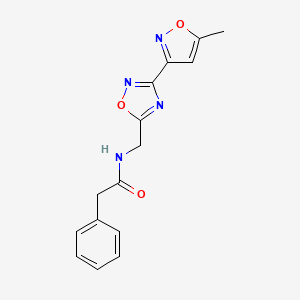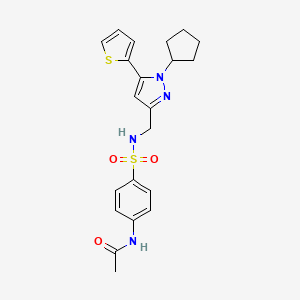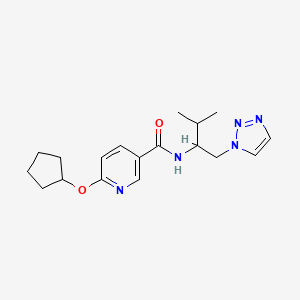
6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a nicotinamide derivative that has been synthesized using specific methods to obtain a pure form. In
Wirkmechanismus
The mechanism of action of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves the inhibition of specific enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the growth and spread of cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are responsible for inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide have been extensively studied. Research has shown that this compound has a significant impact on the biochemical processes involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of specific enzymes involved in these processes, leading to a reduction in cancer cell growth and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide in lab experiments include its high purity and specificity. This compound has been synthesized using specific methods to obtain a pure form, making it ideal for use in lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific safety precautions when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. One potential direction is the development of new synthetic methods to obtain this compound in a more efficient and cost-effective manner. Another direction is the exploration of its potential applications in other fields such as drug discovery and material science. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in vivo.
In conclusion, 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a chemical compound that has potential applications in various fields, particularly in medicinal chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide involves a series of chemical reactions starting from nicotinic acid. The first step involves the conversion of nicotinic acid to 6-bromonicotinic acid using a mixture of sulfuric acid and phosphorus pentoxide. The 6-bromonicotinic acid is then reacted with cyclopentanol to obtain 6-bromonicotinyl cyclopentyl ether. The next step involves the reaction of 6-bromonicotinyl cyclopentyl ether with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine to obtain 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound 6-(Cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body.
Eigenschaften
IUPAC Name |
6-cyclopentyloxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)16(12-23-10-9-20-22-23)21-18(24)14-7-8-17(19-11-14)25-15-5-3-4-6-15/h7-11,13,15-16H,3-6,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZKKCPIQZHGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2910918.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2910922.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2910924.png)
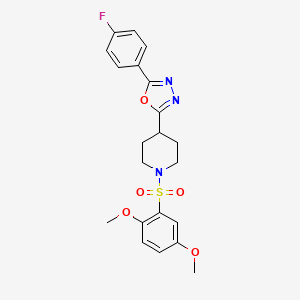
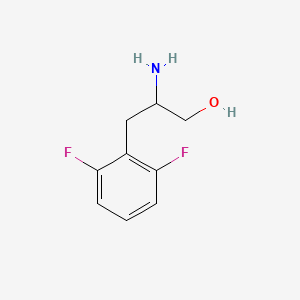
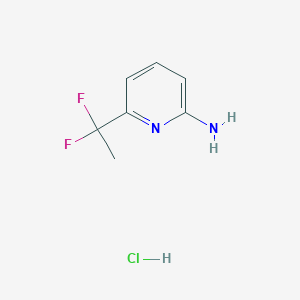

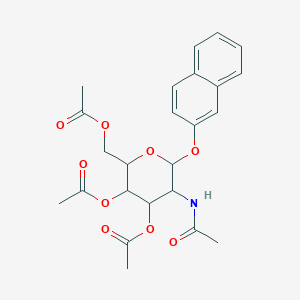
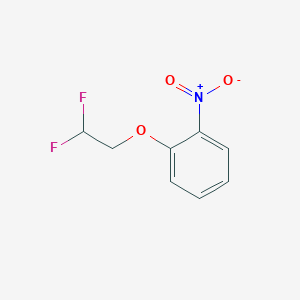
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2910933.png)
